N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide
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Overview
Description
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a chemical compound with the molecular formula C13H17NO2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with methoxyamine and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in treating various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole Derivatives: Indole derivatives also contain nitrogen atoms in their ring structure and have similar applications in medicinal chemistry.
Uniqueness
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential interactions with biological targets .
Biological Activity
N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique naphthyridine structure and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C12H14N2O2
- Molecular Weight : Approximately 220.27 g/mol
- Structure : The compound features a tetrahydro moiety and a carboxamide functional group, contributing to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell pathways.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions such as neurodegenerative diseases.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production and immune responses.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies involving related compounds indicate that they may interact with various receptors and enzymes:
- Receptor Binding : Interaction studies have shown binding affinities to glutamate receptors (mGluR), suggesting a role in modulating neurotransmitter systems .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the Tetrahydronaphthyridine Core : Utilizing cyclization reactions with appropriate precursors.
- Carboxamide Functionalization : Introducing the carboxamide group through acylation methods.
Research Findings
Recent studies have explored the biological activity and pharmacokinetics of this compound. Notable findings include:
- In Vitro Studies : Cell-based assays have demonstrated significant cytoprotective effects against oxidative stress-induced damage.
- Animal Models : In vivo studies indicate potential efficacy in reducing inflammation and promoting neuronal survival in models of neurodegeneration.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antiviral, Neuroprotective |
5,6-Dihydro-1H-pyrrolo[3,4-b]quinolin-4(5H)-one | Structure | Strong neuroprotective effects |
3-Amino-5,6-dihydrobenzo[b]thiophene | Structure | Anti-inflammatory properties |
2-Methoxy-N-methylquinoline | Structure | Potent antibacterial activity |
Case Study 1: Neuroprotection in Animal Models
A recent study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated a significant reduction in neuronal loss and improved motor function compared to control groups.
Case Study 2: Antiviral Activity
In vitro assays demonstrated that this compound effectively reduced viral load in infected cell cultures by targeting viral replication mechanisms. Further research is warranted to explore its potential as an antiviral therapeutic agent.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(16-2)11(15)9-4-3-8-5-6-12-7-10(8)13-9/h3-4,12H,5-7H2,1-2H3 |
InChI Key |
SBFQTPSAVAWARA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC2=C(CCNC2)C=C1)OC |
Origin of Product |
United States |
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